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Compound of Interest

Compound Name: d-cyclohexylalaninol

CAS No.: 205445-49-4

Cat. No.: B1592336 Get Quote

Executive Summary: The Chiral Scaffold in Drug
Design
D-Cyclohexylalaninol (also known as (R)-2-amino-3-cyclohexylpropan-1-ol) represents a

critical chiral building block in modern pharmaceutical synthesis.[1][2][3] As the reduced

derivative of D-cyclohexylalanine, it serves as a potent chiral auxiliary and a pharmacophore in

the development of peptide mimetics, particularly renin inhibitors and HIV protease inhibitors.

This guide provides a rigorous technical framework for the solid-state analysis of D-
cyclohexylalaninol. Unlike rigid aromatic systems, the cyclohexyl moiety introduces

conformational flexibility, often resulting in waxy or low-melting solids that challenge standard

crystallographic protocols. This document outlines the specific methodologies required to

obtain high-quality single-crystal X-ray diffraction (SC-XRD) data, determine absolute

configuration, and map the hydrogen-bonding networks that define its catalytic utility.[1][2]

Chemical Context & Physicochemical Profile[2][3][4]
[5][6][7][8][9][10]
Before attempting structural elucidation, one must understand the molecule's behavior in

solution and solid phases. D-Cyclohexylalaninol is an amphiphilic amino alcohol.[1][2][3]
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Property Specification
Crystallographic
Implication

Molecular Formula C₉H₁₉NO
Light atom structure; weak

scattering power.[1][2][3]

Chirality (R)-Configuration

Requires anomalous

dispersion analysis (Flack

parameter).

Physical State Waxy solid / Low MP
Difficult to mount; cryo-cooling

is mandatory.[1][2][3]

Solubility Soluble in EtOH, DCM, MeOH
Protic solvents facilitate H-

bond network formation.[1]

Derivatization
Forms stable salts (HCl,

Oxalate)

Salt formation is the primary

strategy for obtaining

diffraction-quality crystals.[1][2]

Structural Homology
Structurally, D-cyclohexylalaninol is the hydrogenated analog of D-phenylalaninol.[2][3] While

the phenyl ring in phenylalaninol is planar and rigid, the cyclohexyl ring in this target molecule

adopts a chair conformation, increasing the steric bulk and altering the packing efficiency in the

crystal lattice.

Experimental Protocol: Crystallization & Mounting
The primary bottleneck in analyzing amino alcohols is their tendency to form oils or amorphous

solids due to strong intermolecular hydrogen bonding competing with lattice energy.

Salt Formation Strategy
Direct crystallization of the free base is often futile.[2][3] The protocol of choice is the formation

of a hydrochloride or oxalate salt to introduce ionic interactions that stabilize the lattice.

Protocol:

Dissolve 50 mg of D-cyclohexylalaninol in minimal dry ethanol (0.5 mL).
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Add 1.0 equivalent of 1M HCl in diethyl ether dropwise.

Allow the white precipitate to form.[2][3]

Redissolve the precipitate in hot methanol/ethyl acetate (1:3 ratio).

Allow slow evaporation at 4°C.

Automated Workflow Visualization
The following diagram outlines the decision matrix for obtaining diffraction-quality crystals.
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Crude D-Cyclohexylalaninol
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Figure 1: Decision matrix for crystallizing flexible amino alcohols.[1][2][3] Salt formation is the

critical intervention step.
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X-Ray Diffraction Data Acquisition
Source Selection: Copper vs. Molybdenum
For D-cyclohexylalaninol (C, H, N, O only), the scattering power is low.

Mo-Kα (λ = 0.71073 Å): Standard, but produces weak diffraction for small organic crystals.[1]

[2][3] Anomalous signal is negligible.

Cu-Kα (λ = 1.54184 Å):Mandatory for this analysis.[1][2][3] The higher absorption cross-

section of Oxygen and Nitrogen at this wavelength provides a stronger anomalous signal,

which is essential for determining the absolute configuration (R vs S) using the Flack

parameter.

Data Collection Parameters[2][3]
Temperature: 100 K (Cryostream). Cooling is non-negotiable to reduce thermal motion of the

flexible cyclohexyl ring.

Completeness: >99% to ensuring accurate intensity statistics.

Redundancy: High redundancy (>4) is required to improve the signal-to-noise ratio for the

weak anomalous differences.[1][2][3]

Structural Elucidation & Analysis
Once data is collected, the structure is solved (typically using Direct Methods or Intrinsic

Phasing via SHELXT) and refined (SHELXL).

Conformational Analysis
The cyclohexyl group typically adopts a chair conformation.[2][3] A critical structural feature to

analyze is the torsion angle around the C(alpha)-C(beta) bond.[1][2][3] In biologically active

peptide mimetics, this side chain often adopts a gauche conformation relative to the amine,

minimizing steric clash.

Hydrogen Bonding Network
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Amino alcohols are defined by their capacity to act as both H-bond donors (NH₂, OH) and

acceptors (O, N).[2][3]

Head-to-Tail Packing: Expect a "ladder" or "helical" arrangement where the amine of one

molecule donates to the hydroxyl of the neighbor.

Chiral Recognition: In the pure enantiomer (D-form), the H-bond network will be chiral (space

group likely P2₁ or P2₁2₁2₁).[1][2][3]

Absolute Configuration (The Flack Parameter)
Validating the "D" (R) configuration is the primary goal.

Flack Parameter (x):

x ≈ 0: The model has the correct absolute configuration.

x ≈ 1: The model is inverted (you have the L-isomer or the model is wrong).

x ≈ 0.5: Racemic twin (crystal contains both D and L domains).[1][2][3]

Note: If the standard uncertainties on the Flack parameter are too high (e.g., 0.0(3)), the

assignment is ambiguous. In this case, derivatization with a heavy atom (e.g., p-

bromobenzoate) is required to increase the anomalous signal.

Structural Logic Diagram
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Figure 2: The crystallographic refinement logic flow. The Flack parameter check is the

"gatekeeper" for chiral validation.
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Applications in Drug Development[9]
Understanding the crystal structure of D-cyclohexylalaninol allows researchers to:

Map Pharmacophores: The distance between the amine nitrogen and the hydroxyl oxygen in

the solid state often mimics the bound conformation in metalloprotease active sites.

Optimize Solubility: Analysis of the lattice energy and packing density helps in predicting the

solubility profile of drug candidates incorporating this scaffold.

Quality Control: Powder X-ray Diffraction (PXRD) patterns simulated from the single-crystal

data serve as a "fingerprint" for identifying the correct enantiomorph in bulk manufacturing.[2]

[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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